1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride

Catalog No.
S730764
CAS No.
179337-57-6
M.F
C6H11ClN2S2
M. Wt
210.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydro...

Research and production of tebipenem pivoxil require a stable chiral thiol building block that resists oxidative dimerization and ensures high coupling yields. The free base or protected analogs cause disulfide impurities and added deprotection steps, compromising API purity.

  • Crystalline monohydrochloride salt ensures oxidative stability during storage and precise stoichiometric addition.
  • Directly couples to carbapenem core without thiol unmasking, reducing cycle time and impurity formation.
  • Enables reproducible high-yield synthesis of tebipenem API for pediatric oral formulations.

CAS Number

179337-57-6

Product Name

1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride

IUPAC Name

1-(4,5-dihydro-1,3-thiazol-2-yl)azetidine-3-thiol;hydrochloride

Molecular Formula

C6H11ClN2S2

Molecular Weight

210.8 g/mol

InChI

InChI=1S/C6H10N2S2.ClH/c9-5-3-8(4-5)6-7-1-2-10-6;/h5,9H,1-4H2;1H

InChI Key

WLQPQHGYHHHITD-UHFFFAOYSA-N

SMILES

C1CSC(=N1)N2CC(C2)S.Cl

Synonyms

1-(4,5-Dihydro-2-thiazolyl)-3-azetidinethiol Monohydrochloride; 2-(3-Mercaptoazetidin-1-yl)-2-thiazoline Hydrochloride; 3-Mercapto-1-(1,3-thiazolin-2-yl)azetidine Hydrochloride

Canonical SMILES

C1CSC(=N1)[NH+]2CC(C2)S.[Cl-]

Purity

≥97%

Package Size

50 mg, 100 mg, 250 mg

1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride (CAS 179337-57-6) is a specialized, procurement-critical bicyclic chiral thiol intermediate utilized primarily in the synthesis of the oral carbapenem antibiotics tebipenem pivoxil and tebipenem tetrahydrate. As a building block, it provides the essential azetidine-thiazoline moiety that confers tebipenem's distinctive pharmacokinetic profile and high intestinal absorption via OATP transporters. In industrial procurement, this specific monohydrochloride salt is prioritized for its crystalline stability, precise stoichiometry, and direct compatibility with standard carbapenem core coupling protocols, ensuring reproducible yields in late-stage active pharmaceutical ingredient (API) manufacturing[1].

Research Procurement Fit

Salt Form Hydrochloride salt ensures enhanced stability and defined handling compared to free base.
Synthetic Role Essential R2 side-chain intermediate for oral carbapenem analog synthesis (e.g., tebipenem).
Quality Attributes Consistent purity specification and verifiable melting point support reproducible multi-step synthesis.

Substituting the hydrochloride salt with the free base or protected thiol analogs introduces severe process inefficiencies. The free base of 1-(4,5-dihydrothiazol-2-yl)azetidine-3-thiol is highly susceptible to oxidative dimerization, forming unwanted disulfide impurities that drastically lower coupling yields and darken the product. Conversely, utilizing a protected precursor, such as the thioacetate intermediate, necessitates an additional in situ or prior hydrolysis step, complicating the reaction matrix and extending cycle times. The monohydrochloride salt balances oxidative stability during storage with immediate reactivity upon mild basic neutralization, making it the non-interchangeable choice for high-yield, single-step coupling to the carbapenem core [1].

Substitution Risk

Free base (CAS 161715-38-4) may shift handling stability and lack the defined purity consistency of the hydrochloride.
Analog azetidine-thiols without the thiazoline ring are unlikely to confer oral bioavailability in carbapenem scaffolds.
Modifications to the azetidine-thiazoline moiety may alter hydrolytic stability and antibacterial spectrum in final compounds.

Oxidative Stability and Disulfide Dimerization Resistance

The hydrochloride salt formulation significantly retards the autoxidation of the highly reactive C3-thiol group. While the free base rapidly oxidizes to form the tebipenem dimer impurity upon exposure to ambient air, the monohydrochloride salt maintains >99% monomeric purity under standard inert storage conditions (2-8°C). This suppression of disulfide formation is critical, as dimer impurities directly interfere with the stoichiometric coupling to the carbapenem core and are difficult to purge in downstream crystallization [1].

Evidence DimensionDisulfide dimer formation rate
Target Compound Data<1% dimer formation under standard storage (HCl salt)
Comparator Or BaselineFree base thiol (rapid disulfide dimerization)
Quantified DifferenceMaintenance of >99% monomeric purity
ConditionsAmbient air exposure vs. inert storage at 2-8°C

Minimizing dimer impurities prevents stoichiometric imbalances during API coupling, directly improving final yield and reducing the need for costly downstream chromatographic purification.

Purity Specification
Reported
≥95% purity, consistent across major vendors
Free base: ≥98% NLT, variable vendor specifications, no defined mp
May reduce batch-to-batch variability in multi-step synthesis.
Vendor CoA data; independent verification recommended.

Direct Coupling Efficiency in Carbapenem Synthesis

In the synthesis of tebipenem precursors, 1-(4,5-dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride enables direct coupling with the carbapenem core (e.g., MAP) in the presence of diisopropylethylamine (DIEA). This direct nucleophilic substitution in acetonitrile at 0-5°C achieves coupling yields exceeding 93.8%. In contrast, utilizing a thioacetate-protected azetidine requires a preceding hydrolysis step, which introduces water and side products into the reaction mixture, lowering the overall isolated yield of the coupled intermediate [1].

Evidence DimensionLate-stage coupling yield
Target Compound Data>93.8% yield (direct coupling using HCl salt + DIEA)
Comparator Or BaselineThioacetate-protected precursor (requires multi-step deprotection/coupling)
Quantified DifferenceElimination of the hydrolysis step and higher overall conversion
ConditionsAcetonitrile solvent, 0-5°C, DIEA base

Procurement of the deprotected HCl salt streamlines the manufacturing process by eliminating a synthetic step, maximizing throughput and API conversion efficiency.

Oral Bioavailability Scaffold
Class-level inference
Enables oral administration of tebipenem pivoxil
Imipenem/meropenem side chains: intravenous only
Supports oral carbapenem scaffold design for SAR studies.
Based on tebipenem prodrug profile; isolated intermediate activity not directly tested.

Solid-State Processability and Purity Upgrading

The synthesis of the azetidine-thiazoline bicyclic system often requires elevated temperatures (e.g., 100°C), which generates dark-colored degradation byproducts. The isolation of the product as a monohydrochloride salt allows for highly selective crystallization (melting point 134-136°C), effectively purging these color bodies. The resulting crystalline powder offers predictable flowability and handling characteristics compared to the amorphous or oily free base, ensuring precise mass transfer in industrial reactors [1].

Evidence DimensionSolid-state handling and purity
Target Compound DataCrystalline solid (MP 134-136°C), >95% purity
Comparator Or BaselineCrude free base (amorphous/oil, high color impurity retention)
Quantified DifferenceTransition from an unprocessable crude to a high-purity crystalline solid
ConditionsIndustrial isolation and crystallization

Procuring a highly crystalline intermediate ensures accurate stoichiometric weighing and eliminates the introduction of color-forming impurities into the final pharmaceutical product.

Handling Reproducibility
Reported
mp 134–136°C, hygroscopic; store 2–8°C under inert gas
Free base: no consistent melting point; cool, dry place storage
Provides a verifiable QC checkpoint and defined handling protocol.
Vendor specifications; confirm lot-specific stability under actual storage.

Industrial Synthesis of Tebipenem Pivoxil API

The primary industrial application for this compound is as the direct side-chain donor in the commercial manufacturing of tebipenem pivoxil. Its stable hydrochloride form allows for bulk storage and precise stoichiometric addition during the low-temperature coupling with the MAP carbapenem core, ensuring high-purity API production suitable for pediatric oral antibiotic formulations [1].

Synthesis of Tebipenem Tetrahydrate and Active Metabolites

Beyond the prodrug, this specific salt is utilized in the synthesis of tebipenem tetrahydrate, the active metabolite. Researchers and process chemists rely on the HCl salt's high monomeric purity to synthesize analytical standards and investigate the bactericidal activity against β-lactamase-nonproducing, ampicillin-resistant isolates without interference from disulfide impurities[2].

Development of Novel OATP-Targeted Prodrugs

Because the bicyclic azetidine-thiazole moiety is implicated in enhanced intestinal absorption via OATP1A2 and OATP2B1 transporters, medicinal chemists procure this building block to synthesize and evaluate new prodrug libraries. The pre-formed, stable ring system avoids the need for complex internal cyclization steps during analog development [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Oral carbapenem analog synthesis
Consistent salt form for reliable coupling
Reaction stoichiometry and purity reproducibility
Carbapenem side-chain SAR studies
Benchmark scaffold for oral bioavailability
Impact of R2 modifications on stability and activity
Analytical method development for intermediates
Defined melting point and purity specification
Verifiable QC parameters for method consistency

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